molecular formula C17H27NO2 B1204948 2-N,N-Di-n-propylamino-4,7-dimethoxyindan CAS No. 82668-32-4

2-N,N-Di-n-propylamino-4,7-dimethoxyindan

Cat. No.: B1204948
CAS No.: 82668-32-4
M. Wt: 277.4 g/mol
InChI Key: FPAHQTSJKYIURQ-UHFFFAOYSA-N
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Description

2-N,N-Di-n-propylamino-4,7-dimethoxyindan is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan typically involves the reaction of 4,7-dimethoxyindan with N,N-di-n-propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-N,N-Di-n-propylamino-4,7-dimethoxyindan undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-N,N-Di-n-propylamino-4,7-dimethoxyindan has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor agonist.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, which means it binds to and activates these receptors. This interaction leads to various physiological effects, including modulation of cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

    2-N,N-Di-n-propylamino-4,7-dimethoxyindane: Similar in structure but differs in the position of functional groups.

    4,7-Dimethoxyindan: Lacks the N,N-di-n-propylamino group.

    2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy groups.

Uniqueness

2-N,N-Di-n-propylamino-4,7-dimethoxyindan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dopamine receptor agonist sets it apart from other similar compounds .

Properties

IUPAC Name

4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-5-9-18(10-6-2)13-11-14-15(12-13)17(20-4)8-7-16(14)19-3/h7-8,13H,5-6,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHQTSJKYIURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231945
Record name 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82668-32-4
Record name 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82668-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-N,N-Di-n-propylamino-4,7-dimethoxyindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RDS-127
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38HAQ9VV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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